Teludipine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38N2O6 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |

InChI Key |

DKLVJXTUCNPMDC-JKAPMHMVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C([2H])([2H])[2H] |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Teludipine-d6 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Teludipine-d6, a deuterated analog of the calcium channel blocker Teludipine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

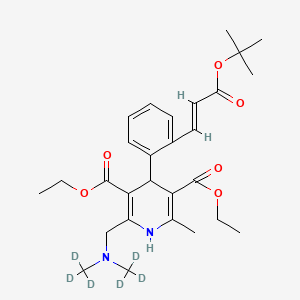

This compound is the deuterium-labeled version of Teludipine, a lipophilic calcium channel blocker. The deuterium labeling is typically on the two methyl groups of the dimethylamino moiety, which is a common strategy to create a stable isotope-labeled internal standard for use in quantitative bioanalytical studies, such as those employing mass spectrometry.

Chemical Structure:

The chemical structure of this compound is as follows:

Chemical and Physical Properties

| Property | Value (Teludipine) | Value (this compound) | Source |

| Chemical Formula | C₂₈H₃₈N₂O₆ | C₂₈H₃₂D₆N₂O₆ | [1] |

| Molecular Weight | 498.61 g/mol | 504.65 g/mol | [1] |

| CAS Number | 108700-03-4 | 1246833-02-2 | [1] |

| Appearance | - | - | - |

| Melting Point | - | - | - |

| Boiling Point | - | - | - |

| Solubility | - | - | - |

| Storage | Store at -20°C | Store at -20°C | [1] |

Mechanism of Action and Signaling Pathway

Teludipine, the parent compound of this compound, is a dihydropyridine calcium channel blocker. Its mechanism of action is centered on the inhibition of L-type calcium channels, which are predominantly found in vascular smooth muscle cells.

By blocking these channels, Teludipine prevents the influx of extracellular calcium ions into the muscle cells. This reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The overall physiological effect is a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.

The signaling pathway for the vasodilatory effect of Teludipine is depicted in the following diagram:

Caption: Signaling pathway of Teludipine leading to muscle relaxation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general workflow for the synthesis of a deuterated dihydropyridine compound and its subsequent analysis can be outlined.

A. General Synthesis Workflow for a Deuterated Dihydropyridine

The synthesis of a deuterated 1,4-dihydropyridine, such as this compound, would typically follow a modified Hantzsch dihydropyridine synthesis. The introduction of deuterium atoms would likely involve the use of a deuterated starting material, in this case, deuterated dimethylamine.

Caption: General workflow for the synthesis of this compound.

B. Hypothetical Synthesis Protocol

This is a generalized, hypothetical protocol based on known dihydropyridine syntheses and is for illustrative purposes only.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate aldehyde, β-ketoester, and a source of ammonia (or a primary amine). In the case of this compound, a deuterated amine (dimethylamine-d6) would be used.

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol. A catalytic amount of an acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS) to confirm the molecular weight and deuterium incorporation, and high-performance liquid chromatography (HPLC) to determine purity.

C. Analytical Workflow for Quantification in Biological Matrices

This compound is primarily used as an internal standard for the quantification of Teludipine in biological samples. A typical workflow for such an analysis is as follows:

Caption: Workflow for the quantification of Teludipine using this compound.

Safety, Handling, and Storage

Safety and Handling:

As with any chemical compound, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Storage:

This compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store the compound at -20°C to prevent degradation.[1]

Conclusion

This compound is a valuable tool for researchers in pharmacology and drug metabolism. Its primary application as a stable isotope-labeled internal standard allows for accurate and precise quantification of Teludipine in complex biological matrices. While specific experimental data for the deuterated form is limited, its chemical properties and biological activity can be largely inferred from its non-deuterated parent compound. The information and generalized protocols provided in this guide serve as a foundational resource for scientists working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Teludipine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Teludipine-d6, a deuterated isotopologue of Teludipine. Teludipine is a dihydropyridine calcium channel blocker, and its deuterated form is a valuable tool in pharmacokinetic and metabolic studies. Due to the limited availability of direct experimental data for this compound, this guide outlines a putative synthesis pathway and expected characterization data based on established chemical principles and data from analogous compounds, primarily its non-deuterated counterpart and the structurally similar drug, Felodipine.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the Hantzsch dihydropyridine synthesis, a well-established method for creating this class of compounds.[1][2][3] The core of this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2]

To introduce the six deuterium atoms onto the two methyl groups at the 2 and 6 positions of the dihydropyridine ring, a deuterated β-ketoester is required. A plausible synthetic route would utilize methyl acetoacetate-d3.

Proposed Synthetic Pathway:

The synthesis proceeds by reacting 2,3-dichlorobenzaldehyde with one equivalent of ethyl acetoacetate and one equivalent of a deuterated methyl acetoacetate (methyl acetoacetate-d3) in the presence of a nitrogen donor such as ammonia or ammonium acetate.

References

The Role of Deuterated Analogs as Internal Standards in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Fundamental Principle: Isotopic Dilution Mass Spectrometry

The use of a deuterated internal standard (IS) is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The underlying principle is isotopic dilution, a method of chemical analysis that relies on the addition of a known quantity of an isotopically enriched compound (the internal standard) to the sample.

The deuterated internal standard, in this case, a molecule like felodipine-d6, is chemically identical to the analyte of interest (the non-deuterated drug) but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The core of the mechanism of action lies in the assumption that during sample preparation, chromatography, and ionization, the analyte and the deuterated internal standard will behave almost identically. Any loss of analyte during extraction or variations in ionization efficiency will be mirrored by a proportional loss or variation in the internal standard.[1][2] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant even with sample loss or matrix effects.[3]

The Ideal Internal Standard: Why Deuterated Analogs are the Gold Standard

Deuterated compounds are considered the "gold standard" for internal standards in LC-MS for several key reasons:[2]

-

Co-elution: The analyte and the deuterated internal standard have nearly identical physicochemical properties, leading to their co-elution from the liquid chromatography column. This ensures that they experience the same matrix effects at the same time.

-

Similar Ionization Efficiency: Both compounds exhibit very similar ionization behavior in the mass spectrometer's source, meaning that any suppression or enhancement of the signal due to the sample matrix will affect both equally.[1]

-

High Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard by the mass spectrometer.

Generalized Experimental Protocol for Quantification of a Dihydropyridine Drug in Human Plasma

The following is a generalized experimental protocol for the quantification of a dihydropyridine drug (e.g., felodipine) in human plasma using its deuterated analog as an internal standard.

3.1. Materials and Reagents

-

Analyte (e.g., Felodipine) reference standard

-

Deuterated internal standard (e.g., Felodipine-d6)

-

Human plasma (blank)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

3.2. Sample Preparation

-

Spiking: A known concentration of the deuterated internal standard is spiked into all samples, including calibration standards, quality control samples, and unknown samples.

-

Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent like acetonitrile or methanol. This step helps to clean up the sample.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge to further purify the sample and concentrate the analyte and internal standard.

-

Elution: The analyte and internal standard are eluted from the SPE cartridge with an appropriate solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS analysis.

3.3. LC-MS/MS Analysis

-

Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of dihydropyridines. The mobile phase often consists of a mixture of acetonitrile or methanol and water with a small amount of formic acid to improve peak shape and ionization. A gradient elution may be employed to optimize separation.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Data Presentation: Method Validation Summary

The following table represents a template for summarizing the quantitative data from a method validation study for a dihydropyridine drug using a deuterated internal standard.

| Parameter | Acceptance Criteria | Hypothetical Results |

| Linearity (r²) | > 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.1% - 9.8% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 7.8% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect (%) | Within acceptable limits | 92% - 103% |

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow

References

Commercial Suppliers and Technical Guide for Teludipine-d6 in Research Applications

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Procurement and Application of Teludipine-d6 as an Internal Standard.

This technical guide provides a comprehensive overview of the commercial availability of this compound, a deuterated analog of the calcium channel blocker Teludipine. Primarily used as an internal standard in bioanalytical studies, this compound is crucial for accurate quantification of Teludipine in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document serves as a resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry, offering a comparative summary of commercial suppliers, a detailed experimental protocol for its use, and an exploration of the underlying scientific principles.

Commercial Availability of Deuterated Teludipine and Related Analogs

While this compound is a specialized research chemical, several suppliers offer it and structurally similar deuterated compounds. The following table summarizes the available quantitative data for this compound and related deuterated Felodipine analogs, which can serve as suitable alternatives in many experimental settings.

| Product Name | Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| This compound | MedChemExpress | HY-101621S | Not specified | Not specified | 2.5 mg, 25 mg[1] |

| rac Felodipine-d3 | Santa Cruz Biotechnology | sc-479412 | Not specified | Not specified | Inquire for details[2] |

| Dehydro Felodipine-d3 | LGC Standards | TRC-D229652-1MG | Not specified | Not specified | 1 mg, 10 mg[3] |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. Purity and isotopic enrichment are often detailed in the product's Certificate of Analysis, available upon request from the supplier.

Scientific Background: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in LC-MS bioanalysis.[4][5]

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: Being structurally almost identical to the analyte, the deuterated standard exhibits nearly the same behavior during sample preparation (e.g., extraction, protein precipitation), chromatographic separation, and ionization in the mass spectrometer.[4]

-

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.

-

Compensation for Variability: It accounts for variations in sample handling, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.[6][7]

Experimental Protocol: Quantitative Analysis of Teludipine using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of Teludipine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents

-

Teludipine analytical standard

-

This compound internal standard

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Human plasma (or other relevant biological matrix)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Teludipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Teludipine in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of Teludipine working solutions for the calibration curve by serially diluting the stock solution with 50% methanol/water. Prepare a working solution of this compound at a concentration suitable for spiking into samples.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each sample (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Develop a gradient elution program to achieve good separation of Teludipine and this compound from matrix components.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Determine the optimal precursor and product ion transitions for both Teludipine and this compound by direct infusion.

Data Analysis

-

Integrate the peak areas of the MRM transitions for both Teludipine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Teludipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Simplified signaling pathway of Teludipine's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Dehydro Felodipine-d3 | CAS 1189916-52-6 | LGC Standards [lgcstandards.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. nebiolab.com [nebiolab.com]

A Comparative Pharmacokinetic Profile of Felodipine and the Postulated Effects of Deuteration (Felodipine-d6)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Felodipine, a dihydropyridine calcium channel blocker. Due to the lack of available data for "Teludipine" and "Teludipine-d6," this paper will proceed under the assumption that the intended subject was Felodipine. Furthermore, this guide will extrapolate the potential pharmacokinetic profile of a deuterated version, Felodipine-d6, based on established principles of deuterium's effects on drug metabolism.

Introduction to Felodipine and the Rationale for Deuteration

Felodipine is a widely used medication for the management of hypertension and stable angina.[1][2] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3][4] Felodipine undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in a low oral bioavailability of approximately 15-20%.[2][5][6][7][8]

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter a compound's pharmacokinetic properties.[9][10][11] This modification, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[12][13] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[10] Consequently, deuteration has the potential to increase a drug's half-life, improve its bioavailability, and reduce the formation of certain metabolites, which may in turn enhance safety and efficacy.[9][10][11]

This guide will first detail the known pharmacokinetic parameters of Felodipine and the methodologies used to determine them. Subsequently, it will present a theoretical pharmacokinetic profile for Felodipine-d6, outlining the anticipated changes resulting from deuteration.

Pharmacokinetic Profile of Felodipine

The pharmacokinetic properties of Felodipine have been well-characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Absorption and Distribution of Felodipine

| Parameter | Value | Source |

| Bioavailability | ~15-20% | [2][5][6][7][8] |

| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | [3] |

| Volume of Distribution (Vd) | ~10 L/kg | [2][5][14] |

| Protein Binding | >99% (primarily to albumin) | [5][14][15] |

Table 2: Metabolism and Excretion of Felodipine

| Parameter | Value | Source |

| Metabolism | Extensive hepatic first-pass metabolism | [5][6] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [3][5] |

| Metabolites | Six identified metabolites, all inactive | [5][14] |

| Elimination Half-Life (t1/2) | 11-25 hours | [1][3][6][14] |

| Clearance | 1-1.5 L/min | [14] |

| Route of Excretion | ~70% as metabolites in urine, ~10% in feces | [2][3] |

Postulated Pharmacokinetic Profile of Felodipine-d6

Based on the principles of deuteration, the pharmacokinetic profile of Felodipine-d6 is expected to differ from that of Felodipine. The primary alteration is anticipated to be a reduction in the rate of metabolism.

Table 3: Projected Comparative Pharmacokinetic Parameters of Felodipine vs. Felodipine-d6

| Parameter | Felodipine | Felodipine-d6 (Projected) | Rationale for Change |

| Bioavailability | ~15-20% | Increased | Reduced first-pass metabolism due to the kinetic isotope effect.[10][13] |

| Tmax | 2-5 hours | Potentially similar or slightly delayed | Absorption rate is unlikely to be significantly affected. |

| Vd | ~10 L/kg | Unchanged | Deuteration is not expected to significantly alter tissue distribution. |

| Protein Binding | >99% | Unchanged | Isotopic substitution is unlikely to affect protein binding affinity. |

| Metabolism | Extensive | Reduced | Slower cleavage of the C-D bond by CYP3A4 compared to the C-H bond.[10] |

| Elimination Half-Life (t1/2) | 11-25 hours | Increased | Slower metabolism leads to a longer residence time in the body.[13] |

| Clearance | 1-1.5 L/min | Decreased | Reduced metabolic clearance.[9] |

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacokinetic evaluation of compounds like Felodipine.

In Vivo Pharmacokinetic Study in Animal Models

A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.

Methodology Details:

-

Animal Models: Male Sprague-Dawley rats are often used. Animals are fasted overnight before drug administration.

-

Drug Administration: Felodipine or Felodipine-d6 is administered as a single dose, typically via oral gavage or intravenous injection.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism Study using Liver Microsomes

This in vitro assay helps to determine the metabolic stability of a compound.

Methodology Details:

-

Incubation: Felodipine or Felodipine-d6 is incubated with liver microsomes (human or animal) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent drug is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathway of Felodipine

Felodipine exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.

As depicted, Felodipine blocks the L-type calcium channel, thereby inhibiting the influx of calcium ions into the vascular smooth muscle cell.[4] This prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to muscle relaxation and vasodilation.[4]

Conclusion

Felodipine is a well-established antihypertensive agent with a pharmacokinetic profile characterized by extensive first-pass metabolism and high protein binding. The application of deuteration to create Felodipine-d6 is a scientifically sound strategy with the potential to significantly improve its pharmacokinetic properties. Specifically, a reduction in the rate of metabolism is anticipated, which could lead to increased bioavailability and a longer elimination half-life. Such modifications could potentially translate into a more favorable dosing regimen and an improved therapeutic window. Further non-clinical and clinical studies would be required to definitively characterize the pharmacokinetic profile of Felodipine-d6 and to ascertain its clinical benefits.

References

- 1. Felodipine - Wikipedia [en.wikipedia.org]

- 2. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Augmented bioavailability of felodipine through an α-linolenic acid-based microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduced felodipine bioavailability in patients taking anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. salamandra.net [salamandra.net]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characteristics of serum protein binding of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine,… [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Teludipine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Teludipine-d6. Due to the limited availability of direct stability data for this compound, this guide leverages extensive research on the closely related and structurally similar dihydropyridine calcium channel blocker, Felodipine. The principles of degradation and stability outlined herein are expected to be highly applicable to this compound.

Core Chemical Stability Profile

This compound, as a dihydropyridine (DHP) derivative, is intrinsically susceptible to environmental factors that can compromise its chemical integrity. The primary degradation pathway for this class of compounds involves the oxidation of the dihydropyridine ring to its pyridine analogue, a transformation that leads to a loss of therapeutic activity.[1] This process is significantly influenced by light, temperature, and pH.

Key Stability Considerations:

-

Photosensitivity: Dihydropyridines are notoriously sensitive to light. Exposure to sunlight or artificial light sources can accelerate the oxidation of the dihydropyridine ring.[1] Therefore, it is imperative to protect this compound from light at all stages of handling and storage.

-

Thermal Stability: Elevated temperatures can promote degradation. While solid formulations of DHPs exhibit greater stability, prolonged exposure to high temperatures should be avoided.[1]

-

pH and Hydrolysis: The stability of this compound can be affected by pH. Studies on the related compound Felodipine have shown degradation under both acidic and alkaline conditions.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended, based on best practices for analogous dihydropyridine compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C Freezer[3] | Minimizes thermal degradation and preserves the compound in a solid state, which is generally more stable.[1] |

| Light | Protected from light (e.g., in an amber vial or a dark container) | Prevents photo-oxidation of the dihydropyridine ring, a primary degradation pathway.[1] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is advisable for long-term storage | Reduces the risk of oxidative degradation. |

| Form | Solid form | Solid formulations of dihydropyridines are significantly more stable than solutions.[1] |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a dihydropyridine compound like this compound, adapted from methodologies used for Felodipine.[4][5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

1. Acid and Base Hydrolysis:

-

Protocol: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 2N HCl for acidic conditions and 2N NaOH for basic conditions.[2] Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes to 2 hours).[5] Neutralize the samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method at regular intervals.

2. Oxidative Degradation:

-

Protocol: Treat a solution of this compound with 30% hydrogen peroxide (H₂O₂).[5] Keep the solution at room temperature or a slightly elevated temperature and protect it from light.

-

Analysis: Monitor the degradation process using HPLC.

3. Thermal Degradation:

-

Protocol: Expose a solid sample of this compound to a high temperature (e.g., 60°C) in a thermostatically controlled oven for a defined duration (e.g., 30 minutes).[5] Also, test the stability of a solution at elevated temperatures.

-

Analysis: Analyze the samples by HPLC.

4. Photostability:

-

Protocol: Expose a solution of this compound to direct sunlight or a photostability chamber with a controlled light source (e.g., UV light at 254 nm) for a specified time.[2] A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Compare the chromatograms of the exposed and control samples.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |

| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., 0.02 M ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 55:45 (v/v).[4] |

| Flow Rate | 0.7 - 1.2 mL/min[4][5] |

| Detection | UV spectrophotometer at approximately 240 nm.[4] |

| Injection Volume | 20 µL[5] |

| Column Temperature | 25°C[5] |

Visualizing Degradation and Experimental Workflow

Primary Degradation Pathway of Dihydropyridines

Caption: Primary degradation pathway of this compound.

General Experimental Workflow for Stability Testing

Caption: Workflow for this compound stability assessment.

Conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of Teludipine in Human Plasma using Teludipine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teludipine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Teludipine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Teludipine is a dihydropyridine calcium channel blocker under investigation for the treatment of hypertension. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction properties, effectively compensating for matrix effects and other sources of variability, thereby enhancing data quality and robustness.[1] This note provides a comprehensive protocol for the analysis of Teludipine in human plasma using this compound, based on established methodologies for similar dihydropyridine derivatives.

Experimental

Materials and Reagents

-

Teludipine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

Instrumentation

-

Liquid Chromatograph: Shimadzu HPLC system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Hypurity Advance C18 (50 mm × 4.6 mm, 5 µm) or equivalent[2]

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters for the analysis of Teludipine and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Hypurity Advance C18 (50 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 50% A, 50% B |

| Flow Rate | 0.8 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 2.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Teludipine | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 385.1 > 340.1 (hypothesized) | 391.1 > 346.1 (hypothesized) |

| Declustering Potential (DP) | 70 V | 70 V |

| Collision Energy (CE) | 25 V | 25 V |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Cell Exit Potential (CXP) | 12 V | 12 V |

Standard and Quality Control Sample Preparation

Stock solutions of Teludipine and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution. Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking known concentrations of Teludipine into blank human plasma.[3]

Table 3: Calibration Curve and Quality Control Concentrations

| Sample Type | Concentration Range (ng/mL) |

| Calibration Curve (CC) | 0.1, 0.2, 0.5, 1, 2.5, 5, 10, 20 |

| Lower Limit of Quantification (LLOQ) | 0.1 |

| Low Quality Control (LQC) | 0.3 |

| Medium Quality Control (MQC) | 3 |

| High Quality Control (HQC) | 15 |

Protocol

Plasma Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples to room temperature.

-

To 250 µL of plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

-

Add 250 µL of water and vortex.[2]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 0.5 mL of the mobile phase (50:50 Acetonitrile:5 mM Ammonium Acetate).[2]

-

Inject 20 µL of the eluate into the LC-MS/MS system.

Caption: Workflow for Teludipine plasma sample analysis.

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 20 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | 6.8 | -2.5 | 8.2 | -1.8 |

| LQC | 0.3 | 5.1 | 3.1 | 6.5 | 2.4 |

| MQC | 3 | 4.5 | 1.5 | 5.3 | 0.9 |

| HQC | 15 | 3.8 | -0.8 | 4.9 | -1.2 |

The precision (%CV) was within 15% (20% for LLOQ), and the accuracy (%Bias) was within ±15% (±20% for LLOQ) of the nominal values, meeting standard acceptance criteria.

Recovery

The extraction recovery of Teludipine and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Extraction Recovery

| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |

| Teludipine | 88.5 | 91.2 | 90.5 |

| This compound (IS) | 89.1 | 90.5 | 89.8 |

The recovery was consistent and reproducible across the concentration range.

Conclusion

This application note presents a selective, sensitive, and reliable LC-MS/MS method for the quantification of Teludipine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the method. The simple SPE sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Teludipine-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed mass spectrometry fragmentation pattern for Teludipine-d6, a deuterated analog of the dihydropyridine calcium channel blocker Teludipine. The methodology described herein provides a framework for the identification and quantification of this compound in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The fragmentation data, derived from analogous dihydropyridine compounds, suggests key fragmentation pathways that are valuable for developing robust analytical methods in drug metabolism and pharmacokinetic studies.

Introduction

Teludipine is a calcium channel blocker belonging to the dihydropyridine class of drugs, known for its therapeutic effects in managing hypertension.[1][2] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in complex biological samples by compensating for matrix effects and variations in instrument response.[3] Understanding the mass spectrometric fragmentation of this compound is essential for optimizing MS/MS parameters for sensitive and specific detection. This document outlines the predicted fragmentation pattern based on the known behavior of similar dihydropyridine compounds and provides a general protocol for its analysis.

Chemical Structures

-

This compound: The exact position of the six deuterium atoms on the dimethylamino methyl group is a common labeling strategy for such molecules.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of dihydropyridine compounds under electrospray ionization (ESI) in positive mode typically involves the aromatization of the dihydropyridine ring through a process of dehydroaromatization.[4] This is often accompanied by the loss of substituents. For this compound, the protonated molecule [M+H]+ is expected to be the precursor ion.

Based on the fragmentation patterns of similar drugs like felodipine and amlodipine, the primary fragmentation pathways for this compound are proposed to be:[5][6][7]

-

Dehydroaromatization: The initial fragmentation step is the loss of a hydrogen molecule (or H2 and a deuterium from the labeled standard) to form a stable pyridinium ion.

-

Loss of the tert-butoxycarbonyl group: Cleavage of the ester bond leading to the loss of the tert-butoxycarbonyl group as isobutylene and carbon dioxide.

-

Loss of the diethylaminoethyl group: Fragmentation involving the side chain containing the deuterated dimethylamino group.

These proposed pathways lead to the formation of characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Experimental Protocol

This protocol provides a general guideline for the LC-MS/MS analysis of this compound. Optimization of these parameters for specific instrumentation and matrices is recommended.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working solutions by serial dilution.

-

Biological Sample Preparation (e.g., Plasma):

-

Spike plasma samples with an appropriate concentration of this compound working solution.

-

Perform protein precipitation by adding three volumes of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Full Scan (for initial investigation) and Product Ion Scan (for fragmentation pattern determination). For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Collision Gas: Argon.

-

Collision Energy: Optimize for the specific precursor-to-product ion transitions.

Quantitative Data

The following table summarizes the proposed m/z values for the precursor and major product ions of Teludipine and its deuterated analog, this compound. These values are calculated based on their chemical formulas and the proposed fragmentation pathways.

| Compound | Precursor Ion [M+H]+ (m/z) | Proposed Product Ion 1 (m/z) (Dehydroaromatization) | Proposed Product Ion 2 (m/z) (Loss of tert-butoxycarbonyl group) | Proposed Product Ion 3 (m/z) (Loss of deuterated dimethylamino methyl group) |

| Teludipine | 499.28 | 497.27 | 399.22 | 441.25 |

| This compound | 505.32 | 502.30 | 405.26 | 441.25 |

Fragmentation Pathway Diagram

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Conclusion

The proposed fragmentation pattern and the provided analytical method serve as a valuable starting point for researchers working on the bioanalysis of Teludipine. The characteristic product ions of this compound allow for the development of highly selective and sensitive LC-MS/MS methods for its detection and quantification, facilitating pharmacokinetic and drug metabolism studies.

References

- 1. medkoo.com [medkoo.com]

- 2. Teludipine | C28H38N2O6 | CID 6436165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectra of fragment ions of felodipine [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

Application Note: The Use of Teludipine-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teludipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Teludipine-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise correction of variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and reproducibility of the pharmacokinetic data.

This application note provides a detailed protocol for the use of this compound as an internal standard in the pharmacokinetic analysis of teludipine in human plasma.

Rationale for Using this compound

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to teludipine, ensuring they behave similarly during sample extraction, chromatography, and ionization.

-

Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte in the mass spectrometer. As this compound is similarly affected, its inclusion allows for accurate normalization of the teludipine signal.

-

Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, this compound significantly improves the precision and accuracy of the quantification.

-

Co-elution with Analyte: The deuterated standard co-elutes with the native drug, providing the best possible correction for any chromatographic inconsistencies.

Pharmacokinetic Profile of Teludipine (Felodipine)

The following table summarizes key pharmacokinetic parameters of teludipine (felodipine) in humans, which are essential for designing and interpreting pharmacokinetic studies.

| Parameter | Value | Reference |

| Bioavailability | ~15% | [2][3] |

| Time to Peak (Tmax) | ~1.5 hours | [4] |

| Peak Plasma Concentration (Cmax) | Varies with dose; increases with age | [5] |

| Area Under the Curve (AUC) | Linearly related to dose | [3] |

| Elimination Half-life (t½) | ~25 hours | [2] |

| Volume of Distribution (Vd) | ~10 L/kg | [1][2] |

| Protein Binding | >99% | [2] |

| Metabolism | Extensive first-pass metabolism via CYP3A4 | [2] |

| Excretion | Primarily as metabolites in urine (~70%) and feces (~10%) | [1] |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a common method for extracting teludipine and this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (concentration to be optimized)

-

Teludipine calibration standards

-

Extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v)[6][7]

-

Reconstitution solvent (e.g., mobile phase)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 0.5 mL of human plasma into a microcentrifuge tube.

-

Spike with a known amount of this compound internal standard solution.

-

For calibration curve and quality control samples, spike with the appropriate concentration of teludipine standard solutions.

-

Add 2.5 mL of the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the reconstitution solvent.

-

Vortex for 1 minute to dissolve the residue.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of teludipine and this compound. Method optimization is recommended.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)[6][7] |

| Mobile Phase | Acetonitrile and 2mM ammonium acetate (e.g., 80:20 v/v)[8] |

| Flow Rate | 0.8 mL/min[8] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | ~5 minutes |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Teludipine) | m/z 384.1 -> 338.0[9][10] |

| MRM Transition (this compound) | To be determined based on the position and number of deuterium atoms (e.g., m/z 390.1 -> 344.0 for d6) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | ~200 ms |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of teludipine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The linear range should cover the expected concentrations in the study samples.[11]

-

Quantification: Determine the concentration of teludipine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic Parameters: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the concentration-time data using appropriate pharmacokinetic software.

Visualizations

Caption: Experimental workflow for the quantification of Teludipine using this compound.

Caption: Simplified mechanism of action of Teludipine.

Conclusion

The use of this compound as an internal standard provides a highly accurate, precise, and reliable method for the quantification of teludipine in human plasma for pharmacokinetic studies. The detailed protocol and methodologies presented in this application note serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these principles will ensure the generation of high-quality data suitable for regulatory submissions and advancing our understanding of teludipine's clinical pharmacology.

References

- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. A population study of the pharmacokinetics of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry [hero.epa.gov]

- 7. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.info [ijpsr.info]

- 9. semanticscholar.org [semanticscholar.org]

- 10. LC-MS/MS determination of felodipine in human plasma: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Teludipine-d6 Solution Preparation in Calibration Curves

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Teludipine-d6 solutions for the generation of calibration curves, a critical step in the quantitative analysis of the calcium channel blocker, Teludipine, in various biological matrices. The use of a deuterated internal standard like this compound is a robust method to ensure accuracy and precision in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]

Scope and Principle

This protocol outlines the necessary steps for the preparation of a primary stock solution of this compound and subsequent serial dilutions to create a set of calibration standards. These standards are essential for constructing a calibration curve, which is used to determine the concentration of Teludipine in unknown samples by comparing their analytical response to the known concentrations of the standards. The principle relies on the stable isotope dilution method, where the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.

Materials and Equipment

Chemicals and Reagents

-

This compound (purity ≥ 98%)

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Biological matrix (e.g., human plasma, serum) - analyte-free

Equipment

-

Analytical balance (4 or 5 decimal places)

-

Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes (e.g., P20, P200, P1000)

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials for storage

Experimental Protocols

Preparation of this compound Primary Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance. Record the exact weight.

-

Dissolution: Transfer the weighed this compound into a 1 mL amber volumetric flask.

-

Solubilization: Add approximately 0.8 mL of DMSO to the volumetric flask. Sonicate for 10-15 minutes or until the powder is completely dissolved.

-

Final Volume: Allow the solution to return to room temperature. Add DMSO to the flask to reach the 1 mL mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Store the primary stock solution at -20°C in an amber glass vial.

Table 1: Preparation of 1 mg/mL this compound Primary Stock Solution

| Parameter | Value |

| Compound | This compound |

| Target Concentration | 1 mg/mL |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Volume | 1 mL |

Preparation of Working Stock Solutions

Prepare intermediate working stock solutions by diluting the primary stock solution with a suitable solvent, typically a mixture of organic solvent and water that is compatible with the analytical method (e.g., 50:50 Methanol:Water).

Table 2: Preparation of this compound Working Stock Solutions

| Working Stock ID | Starting Stock | Volume of Starting Stock (µL) | Diluent (50:50 MeOH:H₂O) (µL) | Final Volume (µL) | Final Concentration (µg/mL) |

| WS-1 | Primary Stock (1 mg/mL) | 100 | 900 | 1000 | 100 |

| WS-2 | WS-1 (100 µg/mL) | 100 | 900 | 1000 | 10 |

| WS-3 | WS-2 (10 µg/mL) | 100 | 900 | 1000 | 1 |

Preparation of Calibration Curve Standards

The calibration curve standards are prepared by spiking the appropriate working stock solution into the biological matrix of interest (e.g., drug-free plasma). The final concentration of the internal standard (this compound) should be kept constant across all calibration standards and quality control samples. A typical concentration for the internal standard in the final sample is 10 ng/mL.

Table 3: Preparation of Calibration Curve Standards in Biological Matrix

| Standard ID | Working Stock Used | Volume of Working Stock (µL) | Volume of Blank Matrix (µL) | Final Volume (µL) | Final Teludipine Concentration (ng/mL) |

| CAL 1 | WS-3 (1 µg/mL) | 1 | 999 | 1000 | 1 |

| CAL 2 | WS-3 (1 µg/mL) | 2 | 998 | 1000 | 2 |

| CAL 3 | WS-3 (1 µg/mL) | 5 | 995 | 1000 | 5 |

| CAL 4 | WS-3 (1 µg/mL) | 10 | 990 | 1000 | 10 |

| CAL 5 | WS-2 (10 µg/mL) | 2 | 998 | 1000 | 20 |

| CAL 6 | WS-2 (10 µg/mL) | 5 | 995 | 1000 | 50 |

| CAL 7 | WS-2 (10 µg/mL) | 10 | 990 | 1000 | 100 |

| CAL 8 | WS-1 (100 µg/mL) | 2 | 998 | 1000 | 200 |

Note: The concentration range of the calibration curve should be adjusted based on the expected analyte concentrations in the study samples and the sensitivity of the analytical instrument.

Workflow and Signaling Pathway Diagrams

Caption: Workflow for the preparation of this compound calibration standards.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound solutions for use in generating calibration curves for quantitative bioanalysis. Adherence to these procedures will contribute to the accuracy, precision, and reliability of analytical data in research and drug development settings. It is recommended to perform a full validation of the analytical method, including the calibration curve, according to regulatory guidelines.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Felodipine in Human Plasma using Teludipine-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Felodipine, a calcium channel blocker used in the treatment of hypertension, in human plasma.[1][2][3] The method utilizes a stable isotope-labeled internal standard, Teludipine-d6 (assumed to be Felodipine-d6 for the purpose of this protocol), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.

Introduction

Felodipine is a dihydropyridine calcium channel blocker that lowers blood pressure by selectively dilating arterioles.[3] To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method is essential for the accurate quantification of Felodipine in biological matrices. This application note describes a validated LC-MS/MS method for the determination of Felodipine in human plasma, employing this compound as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation technique and offers high throughput for the analysis of a large number of samples.

Mechanism of Action

Felodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells.[2][4] This inhibition of calcium influx prevents the calcium-dependent myocyte contraction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[4][5]

Caption: Signaling pathway of Felodipine's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Felodipine reference standard

-

This compound (Felodipine-d6) internal standard

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (K3EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient delivery

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 150 mm x 4.6 mm, 5 µm (or equivalent)[6]

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Felodipine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, CC, and QC samples.

-

Add 100 µL of human plasma to the appropriately labeled tubes.

-

Spike 10 µL of the appropriate Felodipine working standard solution into the CC and QC tubes. Add 10 µL of diluent to the blank tubes.

-

Add 20 µL of the this compound internal standard working solution to all tubes except the blank.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Caption: Experimental workflow for sample preparation.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm[6] |

| Mobile Phase A | 5 mM Ammonium Formate in Water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Isocratic: 80% B[6] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4.5 minutes[7] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| MRM Transition (Felodipine) | m/z 384.1 → 338.0[7] |

| MRM Transition (this compound) | To be determined (e.g., m/z 390.1 → 344.0) |

| Ion Spray Voltage | 5500 V[8] |

| Temperature | 500°C[8] |

| Nebulizer Gas | 45 psi[8] |

| Curtain Gas | 20 psi[8] |

| Collision Gas | 10 psi[8] |

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines. The key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 0.1 - 20 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10.4%[7] |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10.4%[7] |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |

| Recovery (%) | Consistent, precise, and reproducible | > 90% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ± 15% | Stable |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Felodipine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. The simple protein precipitation extraction procedure and short chromatographic run time make this method suitable for routine analysis in clinical and research settings.

References

- 1. Felodipine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 3. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS determination of felodipine in human plasma | Semantic Scholar [semanticscholar.org]

- 8. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Telmisartan in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of telmisartan in human plasma using liquid-liquid extraction (LLE) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, telmisartan-d6, to ensure high accuracy and precision. The described protocol is suitable for high-throughput bioanalysis in clinical and preclinical studies.

Introduction

Telmisartan is a widely prescribed angiotensin II receptor blocker used for the treatment of hypertension. Accurate and reliable measurement of telmisartan concentrations in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of telmisartan in human plasma. The sample preparation involves a straightforward and efficient liquid-liquid extraction procedure, which provides clean extracts and minimizes matrix effects.

Experimental

Materials and Reagents

-

Telmisartan and Telmisartan-d6 reference standards

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of telmisartan and telmisartan-d6 in methanol.

-

Working Standard Solutions: Serially dilute the telmisartan stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the telmisartan-d6 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 200 µL of plasma in a polypropylene tube, add 25 µL of the 100 ng/mL telmisartan-d6 internal standard working solution and vortex briefly.

-

Add 50 µL of 1% formic acid in water to acidify the sample and vortex.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (approximately 900 µL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: Agilent 1260 Infinity LC system or equivalent

-

Column: C18 column (e.g., 100 mm × 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate with 0.1% formic acid.

-

Flow Rate: 0.700 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the performance characteristics of the method.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Telmisartan | 0.5 - 500 | 0.5 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 1.5 | < 10% | < 10% | 90 - 110% |

| MQC | 75 | < 10% | < 10% | 90 - 110% |

| HQC | 400 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Telmisartan | > 80% | < 15% |

| Telmisartan-d6 | > 80% | < 15% |

Experimental Workflow Diagram

Caption: Workflow for the liquid-liquid extraction and analysis of telmisartan.

Troubleshooting & Optimization

Technical Support Center: Teludipine-d6 Bioanalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Teludipine-d6 in human plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound in human plasma?

A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis in human plasma, endogenous components like phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to poor accuracy and precision, non-linearity in calibration curves, and reduced sensitivity, ultimately compromising the reliability of the quantitative results.[1][3]

Q2: What are the initial signs that suggest matrix effects are impacting my this compound assay?

A2: Common indicators of matrix effects include:

-

Poor reproducibility of quality control (QC) samples.

-

Inconsistent peak areas for the internal standard (this compound) across different plasma samples.

-

Significant variations in accuracy and precision between different lots of human plasma.[4]

-

A calibration curve that fails to meet linearity requirements (r² < 0.995).[5]

-

Noticeable ion suppression or enhancement when comparing analyte response in plasma extracts versus a neat solution.[3]

Q3: How can I quantitatively assess the matrix effect for Teludipine?

A3: The "golden standard" for quantitative assessment is the post-extraction spiking method, which is used to calculate the Matrix Factor (MF).[2] The process involves comparing the peak area of an analyte spiked into a blank, extracted plasma matrix with the peak area of the same analyte in a neat solution at the identical concentration. An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[2] For a robust method, the MF should ideally be between 0.75 and 1.25, and the internal standard (IS)-normalized MF should be close to 1.0.[1]

Q4: My deuterated internal standard (this compound) is not adequately compensating for the variability. What could be the reason?

A4: While stable isotope-labeled (SIL) internal standards like this compound are the best choice to compensate for matrix effects, issues can still arise.[5] Potential reasons include:

-

Chromatographic Separation: If the analyte (Teludipine) and the SIL-IS (this compound) are not perfectly co-eluting, they may experience different matrix environments as they enter the MS source, leading to differential ion suppression/enhancement.[6]

-

Differential Ionization: Although chemically similar, the analyte and IS may respond differently to severe ion suppression.

-

Interference: A co-eluting substance from the matrix might have the same mass-to-charge ratio as this compound, interfering with its signal.

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate matrix effects in your this compound assay.

Issue 1: High Variability in QC Samples and Inconsistent IS Peaks

This is often the first sign of a significant matrix effect. The following workflow can help diagnose and resolve the issue.

References